Boc-lys(tos)-onp
Overview
Description
Boc-Lys(Tos)-OH, also known as Na-Boc-Ne-4-toluenesulfonyl-L-lysine, is a chemical compound with the CAS Number: 13734-29-71. It is commonly used in the field of peptide synthesis2.
Synthesis Analysis
The synthesis of Boc-Lys(Tos)-OH involves various chemical reactions. A common method involves the use of Fmoc-Lys(Mtt)-OH, Oxyma, N,N’-diisopropylcarbodiimide (DIC), and DMF3.
Molecular Structure Analysis
The molecular formula of Boc-Lys(Tos)-OH is C18H28N2O6S4. Its average mass is 400.490 Da and its monoisotopic mass is 400.166809 Da4.
Chemical Reactions Analysis
Boc-Lys(Tos)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of multifunctional targets where amino functions often occur2. It is also used in the synthesis of hexadentate peptide-chelator3.
Physical And Chemical Properties Analysis
Boc-Lys(Tos)-OH has a density of 1.109±0.06 g/cm3 (Predicted), a boiling point of 514.4±45.0 °C (Predicted), and a flash point of 264.9°C5.
Scientific Research Applications
Genome Editing
Boc-Lys, a lysine derivative, has been used in developing a Cas9-mediated mammalian genome editing system that is tightly controlled by the presence of Boc-Lys. This system shows promise for broad applications, including potential use in therapeutic genome editing and gene drives (Suzuki et al., 2018).
Synthesis of Redox Derivatives
Boc-L-Lysine derivatives have been synthesized with electron donors like phenothiazine and redox chromophores. These derivatives are useful in creating light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).
Peptide Synthesis and Antithrombin Activity
Boc/Tos-L-Phe-L-Arg-Xaa tripeptides have been synthesized and studied for their interaction with thrombin and trypsin, with implications for understanding antithrombin activity (Poyarkova et al., 2003).
Pharmacokinetics and Biological Use
Boc-protected lysine-modified single-walled carbon nanotubes have been synthesized for potential use in biomedical applications. This approach offers benefits like ease of purification, commercial availability of reagents, and pH-dependent solubility (Mulvey et al., 2014).
Radiopharmaceuticals Synthesis
Fmoc-N-epsilon-(hynic-Boc)-lysine has been used in solid-phase peptide synthesis for labeling proteins with technetium-99m, a radiometal. This method allows for total site specificity and is applicable in creating peptide radiopharmaceuticals (Greenland et al., 2003).
Safety And Hazards
Boc-Lys(Tos)-OH is a chemical compound that requires careful handling. In case of accidental release, it is advised to avoid dust formation and use personal protective equipment6. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam7.
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBBZOXFMHCCM-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(tos)-onp |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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